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molecular formula C14H10ClN3O B8433664 5-Chloro-6-(quinolin-3-yloxy)pyridin-3-amine

5-Chloro-6-(quinolin-3-yloxy)pyridin-3-amine

Cat. No. B8433664
M. Wt: 271.70 g/mol
InChI Key: HWYUMMAPPQQIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08269010B2

Procedure details

To a solution of 3-Chloro-2-quinoloxy-5-nitropyridine (2.51 g, 8.34 mmol) (obtained in step iii), in ethyl acetate (50 mL) was added stannous chloride dihydrate (7.52 g, 33.36 mmol) at room temperature. Stirring was continued further for 18 hours. Removed the solvent under vacuum and chloroform (50 mL) was added. To the stirred mixture was added 1N sodium hydroxide solution until a clear solution was obtained. Separated the organic layer and extracted with chloroform. The chloroform layer was washed with brine and water successively, dried over sodium sulfate and concentrated under vacuum. The crude product was purified by column chromatography (silica gel, gradient 30-50% ethyl acetate in pet ether) to obtain the title compound.
Quantity
2.51 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
7.52 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:11][C:12]2[CH:13]=[N:14][C:15]3[C:20]([CH:21]=2)=[CH:19][CH:18]=[CH:17][CH:16]=3)=[N:4][CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1>C(OCC)(=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[N:4][C:3]=1[O:11][C:12]1[CH:13]=[N:14][C:15]2[C:20]([CH:21]=1)=[CH:19][CH:18]=[CH:17][CH:16]=2

Inputs

Step One
Name
Quantity
2.51 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)[N+](=O)[O-])OC=1C=NC2=CC=CC=C2C1
Name
stannous chloride dihydrate
Quantity
7.52 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removed the solvent under vacuum and chloroform (50 mL)
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
To the stirred mixture was added 1N sodium hydroxide solution until a clear solution
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
Separated the organic layer
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with brine and water successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel, gradient 30-50% ethyl acetate in pet ether)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=C(C=NC1OC=1C=NC2=CC=CC=C2C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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